molecular formula C13H22ClNO2 B1492880 2-chloro-N-(cyclopropylmethyl)-N-(tetrahydro-2H-pyran-4-yl)butanamide CAS No. 2097984-10-4

2-chloro-N-(cyclopropylmethyl)-N-(tetrahydro-2H-pyran-4-yl)butanamide

Cat. No. B1492880
CAS RN: 2097984-10-4
M. Wt: 259.77 g/mol
InChI Key: HGGVLNPBVWDETK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-N-(cyclopropylmethyl)-N-(tetrahydro-2H-pyran-4-yl)butanamide (CCMPB) is a cyclic amide that has been studied for its potential applications in scientific research. It has been found to have unique properties that could be beneficial for lab experiments, and its biochemical and physiological effects have been explored. In

Scientific Research Applications

Environmental Health and Exposure

Research on the environmental health implications of chemical exposure, particularly relating to insecticides and pesticides, demonstrates the significance of monitoring chemical residues and their metabolites in human populations. For instance, studies have identified widespread exposure to pyrethroid insecticides within the U.S. population, as evidenced by the detection of specific urinary metabolites like 3-phenoxybenzoic acid, which indicate significant environmental exposure to these compounds (Barr et al., 2010). Such findings underscore the importance of continuous monitoring and evaluation of chemical exposure levels and their potential health impacts.

Toxicology and Safety Evaluations

Toxicokinetic studies provide critical information on how chemicals are absorbed, distributed, metabolized, and excreted in humans and animals. An example is the investigation into the toxicokinetics of permethrin, a pyrethroid insecticide, which elucidates the body's handling of chemical exposures and informs safety assessments and regulatory standards (Ratelle et al., 2015).

Chemical Impact on Health

Research into specific health outcomes associated with chemical exposures, such as the potential link between maternal serum levels of DDE (a DDT metabolite) and fetal developmental issues, illustrates the complex interplay between environmental chemicals and human health. Studies examining these relationships contribute to our understanding of the risks posed by persistent organic pollutants and inform public health policies and interventions (Longnecker et al., 2001).

Methodological Advances in Environmental Monitoring

Innovations in detecting and quantifying chemical exposures, such as gene-targeted approaches for identifying butyrate-producing bacterial communities in the human gut, represent significant advancements in environmental health research. These methodologies enhance our ability to study the microbiome's role in health and disease and how it is influenced by chemical exposures (Vital et al., 2013).

properties

IUPAC Name

2-chloro-N-(cyclopropylmethyl)-N-(oxan-4-yl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22ClNO2/c1-2-12(14)13(16)15(9-10-3-4-10)11-5-7-17-8-6-11/h10-12H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGGVLNPBVWDETK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N(CC1CC1)C2CCOCC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(cyclopropylmethyl)-N-(tetrahydro-2H-pyran-4-yl)butanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.